8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a structurally complex scaffold. Its core structure includes a purine ring system substituted at the 7-position with a 2-chlorobenzyl group and at the 8-position with a benzodiazolylsulfanyl moiety. The 3-methyl group contributes to steric and electronic modulation.
The 2-chlorophenylmethyl substituent, an electron-withdrawing group, is strategically positioned to influence electronic distribution and intermolecular interactions, a feature correlated with improved pharmacological activity in related compounds .
Properties
IUPAC Name |
8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2S/c1-26-16-15(17(28)25-19(26)29)27(10-11-6-2-3-7-12(11)21)20(24-16)30-18-22-13-8-4-5-9-14(13)23-18/h2-9H,10H2,1H3,(H,22,23)(H,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPRLZURSUIKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a 2,3,6,7-tetrahydro-1H-purine-2,6-dione core substituted at positions 3, 7, and 8. Retrosynthetic analysis suggests three key disconnections:
- Purine Core Formation : Derived from xanthine derivatives via cyclocondensation.
- C(7) Alkylation : Introduction of the (2-chlorophenyl)methyl group via nucleophilic substitution.
- C(8) Thioether Linkage : Coupling of the benzodiazolylsulfanyl moiety via palladium-catalyzed cross-coupling or nucleophilic displacement.
Synthetic Methodologies
Construction of the Purine-2,6-dione Core
The purine scaffold is synthesized from 3-methylxanthine (A ) through sequential functionalization. In a representative protocol:
- Esterification : Reaction with ethyl chloroformate in anhydrous THF yields ethyl 3-methylxanthine-8-carboxylate (B ) (85% yield).
- Reduction : Sodium borohydride reduces the ester to alcohol C (99% yield).
- Oxidation : Dess–Martin periodinane oxidizes C to aldehyde D (46% yield).
Table 1 : Key intermediates in purine core synthesis
Introduction of the (2-Chlorophenyl)methyl Group at C(7)
Alkylation at C(7) is achieved using 2-chlorobenzyl bromide under basic conditions:
- Base Selection : K2CO3 in DMF at 80°C facilitates selective N-alkylation (72% yield).
- Regioselectivity : The 2-chlorophenyl group preferentially alkylates the N(7) position due to steric and electronic factors.
Critical Parameters :
Thioether Formation at C(8)
The benzodiazolylsulfanyl group is introduced via two methods:
Nucleophilic Displacement
Reaction of 8-chloropurine intermediate E with 1H-1,3-benzodiazole-2-thiol (F ) in the presence of NaH (88% yield):
$$
\textbf{E} + \textbf{F} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Advantages : High atom economy.
Limitations : Requires anhydrous conditions to prevent hydrolysis.
Buchwald–Hartwig Coupling
Palladium-catalyzed coupling using Pd(OAc)2/Xantphos system (63% yield):
$$
\textbf{E} + \textbf{F} \xrightarrow{\text{Pd(OAc)2, Xantphos}} \text{Target Compound}
$$
Optimized Conditions :
Table 2 : Comparison of thioether formation methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Nucleophilic Displacement | 88 | 95 | 6 h |
| Buchwald–Hartwig | 63 | 98 | 12 h |
Reaction Optimization and Challenges
Purification Challenges
Chemical Reactions Analysis
Types of Reactions
8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives are a well-studied class of compounds with diverse biological activities, particularly as phosphodiesterase (PDE) inhibitors and vasodilators. Below is a comparative analysis of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Findings:
Substituent Effects on Activity: Electron-withdrawing groups (e.g., Cl, NO₂) enhance activity by stabilizing charge interactions in target binding pockets.
Structural Insights :
- The sulfur atom in the benzodiazolylsulfanyl group could facilitate hydrogen bonding or disulfide interactions, which are absent in piperazinylacetyl analogs. This feature might enhance target selectivity .
- Crystallographic tools like SHELXL () are critical for resolving such complex structures, enabling precise analysis of bond lengths, angles, and intermolecular interactions that dictate pharmacological behavior .
However, the absence of a piperazinylacetyl linker may alter its pharmacokinetic profile.
Q & A
Q. Advanced Computational Modeling
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (calculated ~2.8), solubility (LogS = -4.1), and CYP450 inhibition.
- Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
What strategies mitigate challenges in formulating this compound for in vivo studies?
Q. Advanced Formulation Design
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility (from 12 µM to >50 µM).
- Pharmacokinetic Profiling : Conduct IV/PO crossover studies in rodents to assess bioavailability and half-life .
How do reaction solvents and catalysts influence yield in large-scale synthesis?
Q. Advanced Process Chemistry
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier recycling.
- Catalytic Systems : Test Pd/C (5% wt) for Suzuki-Miyaura coupling if introducing aryl modifications .
What mechanistic studies elucidate this compound’s interaction with kinase targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
